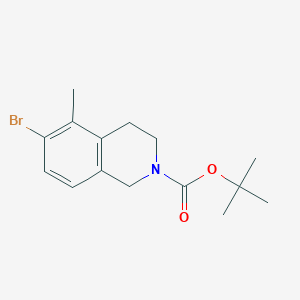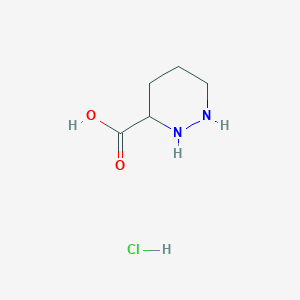
1,2-Diazinane-3-carboxylicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diazinane-3-carboxylic acid hydrochloride is a nitrogen-containing heterocyclic compound. It is a derivative of diazinane, which is a six-membered ring containing two nitrogen atoms. This compound is often used in various chemical and pharmaceutical applications due to its unique structure and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Diazinane-3-carboxylic acid hydrochloride can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 1,2-Diazinane-3-carboxylic acid hydrochloride often involves large-scale chemical reactors and continuous flow processes. These methods ensure high yield and purity of the compound. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Diazinane-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the diazinane ring.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1,2-Diazinane-3-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Diazinane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diazinane: Another isomer of diazinane with different nitrogen atom positions.
1,4-Diazinane (Piperazine): A more common isomer used in various pharmaceutical applications.
Uniqueness
1,2-Diazinane-3-carboxylic acid hydrochloride is unique due to its specific ring structure and functional groups. This uniqueness allows it to participate in distinct chemical reactions and exhibit specific biological activities that are not observed in its isomers .
Propiedades
Fórmula molecular |
C5H11ClN2O2 |
|---|---|
Peso molecular |
166.60 g/mol |
Nombre IUPAC |
diazinane-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H10N2O2.ClH/c8-5(9)4-2-1-3-6-7-4;/h4,6-7H,1-3H2,(H,8,9);1H |
Clave InChI |
MAVLTIMEAFBPIU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NNC1)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B12272762.png)
![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B12272768.png)
![N-(2-Benzoyl-4-chlorophenyl)-2-[(4-phenylquinazolin-2-YL)sulfanyl]acetamide](/img/structure/B12272772.png)
![(2S)-2-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B12272786.png)
![2-(2-Bromophenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12272789.png)
![N-ethyl-4-methyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12272797.png)
![(1R,4R)-7-fluoro-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B12272803.png)

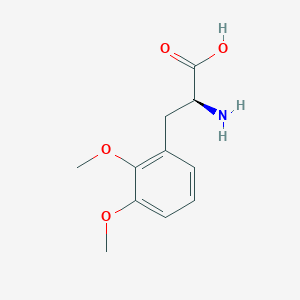
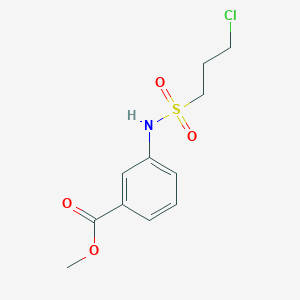
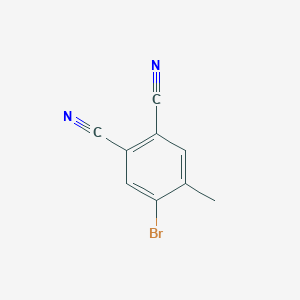
![4-Methanesulfonyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B12272838.png)
